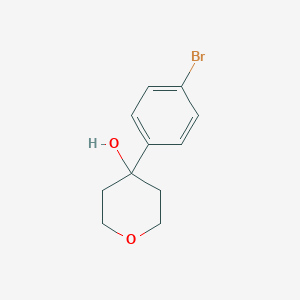

4-(4-Bromophenyl)tetrahydropyran-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)oxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPWAQRTCKMZKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596373 | |

| Record name | 4-(4-Bromophenyl)oxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165119-46-0 | |

| Record name | 4-(4-Bromophenyl)oxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Bromophenyl)tetrahydropyran-4-ol: Properties, Synthesis, and Applications

Abstract

4-(4-Bromophenyl)tetrahydropyran-4-ol is a key heterocyclic compound that serves as a versatile building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a tertiary alcohol on a tetrahydropyran (THP) ring and a functionalizable bromophenyl moiety, makes it an attractive scaffold for developing complex molecular architectures. The THP ring is a privileged structure in drug discovery, known for improving pharmacokinetic properties, while the bromophenyl group provides a reactive handle for cross-coupling reactions. This guide offers a comprehensive overview of the core chemical properties, validated synthetic protocols, reactivity, and critical applications of this compound, providing researchers with the foundational knowledge required for its effective utilization in drug development and materials science.

Core Chemical and Physical Properties

This compound is a solid, stable compound under standard laboratory conditions.[1] Its identity is defined by a unique combination of a tetrahydropyran ring, a hydroxyl group at the 4-position, and a 4-bromophenyl substituent also at the 4-position. This arrangement provides a valuable three-dimensional structure for molecular design.[2]

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 165119-46-0 | [1][3][4][5] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1][6] |

| Molecular Weight | 257.12 g/mol | [1][6] |

| IUPAC Name | 4-(4-bromophenyl)tetrahydro-2H-pyran-4-ol | [4] |

| InChI | 1S/C11H13BrO2/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4,13H,5-8H2 | [1][4] |

| InChIKey | FMPWAQRTCKMZKN-UHFFFAOYSA-N | [1][4] |

| Synonyms | 4-(4-Bromophenyl)oxan-4-ol, 4-(4-Bromophenyl)-4-hydroxytetrahydropyran | [1] |

Table 2: Physical and Handling Properties

| Property | Value | Source(s) |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [4] |

| Storage | Sealed in a dry environment, recommended at 2-8°C (Refrigerator) | [3][4] |

| Solubility | Soluble in many organic solvents. | [2] |

Synthesis and Reactivity: A Mechanistic Perspective

The most direct and widely employed method for synthesizing this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent, in this case, 4-bromophenylmagnesium bromide, to the electrophilic carbonyl carbon of tetrahydro-4H-pyran-4-one.

The choice of an ether solvent, such as diethyl ether or tetrahydrofuran (THF), is critical. These solvents are aprotic, preventing the premature quenching of the highly reactive Grignard reagent, and they effectively solvate the magnesium species, facilitating the reaction.[7] The reaction proceeds via a nucleophilic attack on the ketone, forming a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final tertiary alcohol.

Diagram 1: Grignard Synthesis Workflow

Caption: Workflow for the synthesis via Grignard reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,4-Dibromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Tetrahydro-4H-pyran-4-one[8]

-

Hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Grignard Reagent Preparation:

-

Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings to a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel.

-

Dissolve 1,4-dibromobenzene in anhydrous ether and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium. The reaction is initiated if cloudiness or bubbling occurs (initiation may require gentle heating or a crystal of iodine).

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture until most of the magnesium has been consumed. The resulting dark grey solution is the Grignard reagent.[7]

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve tetrahydro-4H-pyran-4-one in anhydrous ether and add it to the dropping funnel.[8]

-

Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture again in an ice bath and slowly quench it by adding a saturated aqueous solution of NH₄Cl or dilute HCl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization or column chromatography to yield pure this compound.

-

Reactivity Insights

The molecule possesses two primary sites for further chemical transformation:

-

The Bromophenyl Group: The carbon-bromine bond is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, alkyl, or alkynyl substituents, enabling the construction of complex biaryl systems and other elaborate structures.[9]

-

The Tertiary Hydroxyl Group: The -OH group can undergo various reactions typical of tertiary alcohols, such as dehydration to form an alkene, or etherification. However, it is sterically hindered, which can influence its reactivity compared to primary or secondary alcohols.

Applications in Medicinal Chemistry and Drug Discovery

The tetrahydropyran (THP) ring is considered a "privileged scaffold" in medicinal chemistry. Its non-planar, saturated structure can increase the three-dimensionality (sp³) of a molecule, which often leads to improved metabolic stability, solubility, and reduced off-target toxicity compared to flat aromatic systems.[2] The ketone precursor, tetrahydro-4H-pyran-4-one, is a cornerstone for building a diverse array of biologically active molecules.[2][10]

This compound serves as an important intermediate in the synthesis of novel therapeutic agents. For instance, derivatives of the tetrahydropyran scaffold have been investigated as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), a key target for the treatment of type 2 diabetes.[11] Furthermore, the THP motif is integral to the development of therapeutics for central nervous system (CNS) disorders, such as histamine H3 receptor antagonists.[2] The presence of the bromo-substituent allows for late-stage functionalization, a powerful strategy in drug discovery for generating libraries of related compounds for structure-activity relationship (SAR) studies.[12]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential. It is classified as an irritant and is harmful if swallowed.[4] Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.

Diagram 2: GHS Hazard Relationship

Caption: Relationship between the substance, its hazards, and required precautions.

Table 3: GHS Safety Information

| Category | Information | Source(s) |

| Pictograms | GHS07 (Exclamation mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Handling and Storage:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[13][14]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[3] The recommended storage temperature is between 2-8°C.[3][4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is a compound of significant strategic value in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the dual reactivity of its hydroxyl and bromophenyl groups, provides a robust platform for molecular diversification. The integration of the privileged tetrahydropyran scaffold makes it a highly relevant precursor for the development of next-generation therapeutics. This guide provides the essential technical framework for scientists to confidently and safely incorporate this versatile building block into their research and development programs.

References

- PubChem. (n.d.). 3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol.

- PubChem. (n.d.). 3-(4-bromophenyl)tetrahydro-2H-pyran-3-ol.

- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.

- MySkinRecipes. (n.d.). 4-(4-Bromophenyl)tetrahydropyran.

- PubChem. (n.d.). Tetrahydro-4H-pyran-4-ol.

- The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism.

- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

- Biftu, T., et al. (2013). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors. ResearchGate.

- Georganics. (n.d.). Tetrahydro-2H-pyran-4-ol.

- Google Patents. (n.d.). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.

- Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central.

- ResearchGate. (n.d.). Synthesis of tetrahydropyran derivatives.

- Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.

Sources

- 1. 2H-Pyran-4-ol, 4-(4-bromophenyl)tetrahydro- | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 165119-46-0|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 165119-46-0 [sigmaaldrich.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. 3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol | C11H13BrO2 | CID 118895130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-(4-Bromophenyl)tetrahydropyran [myskinrecipes.com]

- 10. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

4-(4-Bromophenyl)tetrahydropyran-4-ol molecular weight

An In-depth Technical Guide to 4-(4-Bromophenyl)tetrahydropyran-4-ol: Synthesis, Characterization, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental properties, robust synthetic protocols, characterization methodologies, and its strategic role in the synthesis of complex therapeutic agents.

Core Molecular Properties and Significance

This compound is a tertiary alcohol featuring a tetrahydropyran (THP) ring substituted with a 4-bromophenyl group at the C4 position. The THP ring is a privileged scaffold in drug discovery, known for improving pharmacokinetic properties such as solubility and metabolic stability.[1] The bromophenyl moiety serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to build molecular complexity. This combination makes the title compound a valuable intermediate for creating diverse chemical libraries aimed at various biological targets.

Physicochemical Data Summary

A compilation of the essential quantitative data for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 257.12 g/mol | [2][3][4] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [2][3] |

| CAS Number | 165119-46-0 | [2][4][5] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [4][6] |

| InChI Key | FMPWAQRTCKMZKN-UHFFFAOYSA-N | [6] |

Synthesis Protocol: Grignard Addition to Tetrahydro-4H-pyran-4-one

The most direct and widely employed method for synthesizing this compound is the nucleophilic addition of a Grignard reagent to tetrahydro-4H-pyran-4-one. This approach is reliable, scalable, and demonstrates fundamental principles of organometallic chemistry.

Rationale Behind the Protocol

The choice of a Grignard reaction is predicated on its efficiency in forming carbon-carbon bonds. The ketone on the tetrahydro-4H-pyran-4-one ring is an excellent electrophile, while the Grignard reagent, 4-bromophenylmagnesium bromide, is a potent carbon-based nucleophile. Anhydrous conditions are critical as Grignard reagents react violently with water. Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the magnesium ion, stabilizing the Grignard reagent. The final acidic workup protonates the intermediate alkoxide to yield the desired tertiary alcohol.

Experimental Workflow Diagram

Caption: Grignard synthesis workflow.

Step-by-Step Methodology

-

Grignard Reagent Preparation:

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add magnesium turnings.

-

Add a solution of 1-bromo-4-iodobenzene in anhydrous THF dropwise. The reaction is initiated with gentle heating or a crystal of iodine.

-

Once the exothermic reaction begins, maintain a gentle reflux until the magnesium is consumed. The resulting dark grey solution is the Grignard reagent.

-

-

Nucleophilic Addition:

-

In a separate flame-dried flask, dissolve tetrahydro-4H-pyran-4-one in anhydrous THF and cool the solution to 0°C in an ice bath.[7][8]

-

Slowly add the prepared Grignard reagent to the ketone solution via a dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

-

Aqueous Workup and Purification:

-

Cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude solid is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic techniques provides a self-validating system for structural verification.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display distinct signals for the aromatic protons of the bromophenyl group (typically two doublets in the 7.0-7.6 ppm range) and the aliphatic protons of the tetrahydropyran ring (multiplets between 1.5-4.0 ppm). A broad singlet corresponding to the hydroxyl (-OH) proton will also be present.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show four signals for the aromatic carbons (including the carbon bearing the bromine) and four distinct signals for the carbons of the tetrahydropyran ring, one of which will be the quaternary carbon attached to the hydroxyl group (C-OH) appearing around 70-80 ppm.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key absorbances include a broad O-H stretch around 3200-3600 cm⁻¹, C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹, a C-O stretch for the ether linkage around 1050-1150 cm⁻¹, and a C-Br stretch in the 500-600 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio.

Utility in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a versatile intermediate for constructing more elaborate molecules with therapeutic potential.

Logical Progression from Scaffold to Drug Candidate

Caption: Role as a strategic intermediate.

The 4-bromophenyl group is a linchpin for diversification. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of a wide array of substituents.

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl systems.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.

-

Heck Coupling: Reaction with alkenes to form stilbene-like structures.

This synthetic flexibility allows chemists to rapidly generate libraries of analogues from a single, common intermediate, accelerating the structure-activity relationship (SAR) studies essential for drug discovery. For instance, derivatives of 4-phenylthiazole have been synthesized and investigated for their antimicrobial and anticancer activities, highlighting the utility of the bromophenyl precursor in accessing such scaffolds.[9] Furthermore, complex molecules containing bromophenyl pyrimidine motifs, such as the dual endothelin receptor antagonist Macitentan, underscore the importance of such intermediates in developing approved therapeutics.[10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general safe handling procedures for related laboratory chemicals should be followed.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[13] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][12]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[11]

References

- StruChem. 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol, 95% Purity, C11H13BrO2, 1 gram. [Link]

- PubChem. 4-Bromotetrahydropyran. [Link]

- PubChem. Tetrahydro-4H-pyran-4-ol. [Link]

- Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

- Google Patents.

- Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. [Link]

- ResearchGate.

- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2H-Pyran-4-ol, 4-(4-bromophenyl)tetrahydro- | CymitQuimica [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 165119-46-0|this compound|BLD Pharm [bldpharm.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]

- 8. Tetrahydro-4H-pyran-4-one synthesis - chemicalbook [chemicalbook.com]

- 9. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-(4-Bromophenyl)tetrahydropyran-4-ol: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4-(4-Bromophenyl)tetrahydropyran-4-ol, a key intermediate in medicinal chemistry and drug discovery. Intended for researchers, scientists, and professionals in the field, this document details the compound's structure, synthesis, characterization, and its strategic importance as a molecular scaffold.

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drug candidates.[1][2] Its non-planar, saturated structure offers a valuable three-dimensional framework that can enhance binding affinity to biological targets and improve pharmacokinetic properties such as solubility and metabolic stability. The incorporation of a 4-aryl-4-ol substitution pattern, as seen in this compound, provides a versatile platform for further synthetic elaboration, making it a compound of significant interest in the development of novel therapeutics.[2] The bromine atom, in particular, serves as a convenient handle for a variety of cross-coupling reactions, further expanding its synthetic utility.

Molecular Structure and Properties

This compound is a tertiary alcohol with the chemical formula C₁₁H₁₃BrO₂. The structure features a central tetrahydropyran ring with a hydroxyl group and a 4-bromophenyl substituent attached to the same carbon atom (C4).

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrO₂ | [3] |

| Molecular Weight | 257.12 g/mol | [3] |

| CAS Number | 165119-46-0 | [3] |

| Appearance | Solid | [3] |

| IUPAC Name | 4-(4-bromophenyl)tetrahydro-2H-pyran-4-ol |

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound.[4][5][6] In this case, the Grignard reagent derived from 1,4-dibromobenzene is reacted with tetrahydro-4H-pyran-4-one.

Reaction Rationale and Mechanism

The causality behind this synthetic choice lies in the high nucleophilicity of the Grignard reagent and the electrophilicity of the carbonyl carbon in tetrahydro-4H-pyran-4-one. The reaction proceeds in two key steps:

-

Formation of the Grignard Reagent: Magnesium metal inserts into the carbon-bromine bond of 1,4-dibromobenzene to form 4-bromophenylmagnesium bromide. Anhydrous conditions are critical as Grignard reagents are highly basic and will react with water.[7]

-

Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of tetrahydro-4H-pyran-4-one, forming a magnesium alkoxide intermediate.

-

Protonation: An acidic workup protonates the alkoxide to yield the final tertiary alcohol product, this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure optimal yield and purity.

Materials and Reagents:

-

1,4-Dibromobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for purification (e.g., hexane, ethyl acetate)

Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser, flame-dried

-

Dropping funnel, flame-dried

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Grignard Reagent:

-

Place magnesium turnings (1.2 eq) in the flame-dried three-necked flask under an inert atmosphere.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 1,4-dibromobenzene (1.0 eq) in anhydrous diethyl ether.

-

Add a small portion of the dibromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required.

-

Once the reaction has started, add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Tetrahydro-4H-pyran-4-one:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring. The reaction is exothermic, so maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

-

Spectroscopic Characterization

The structure of this compound can be confirmed by a combination of spectroscopic techniques.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.2-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Tetrahydropyran Protons: Multiplets in the range of δ 1.5-4.0 ppm. The protons adjacent to the oxygen atom will be the most deshielded.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which will vary depending on the concentration and solvent.

For the starting material, tetrahydro-4H-pyran-4-ol, the proton NMR spectrum shows characteristic shifts for the pyran ring protons.[11][12]

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm). The carbon attached to the bromine will be shifted to a lower field.

-

Quaternary Carbon (C-OH): A signal around δ 70-80 ppm.

-

Tetrahydropyran Carbons: Signals in the aliphatic region (δ 20-70 ppm). The carbons adjacent to the oxygen will be the most deshielded.

The ¹³C NMR spectrum of the starting material, tetrahydro-4H-pyran-4-one, shows a characteristic ketone signal at a low field.[13]

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.

-

C-H Stretch (Aromatic): A sharp absorption band just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp absorption bands just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorption bands in the region of 1450-1600 cm⁻¹.

-

C-O Stretch: A strong absorption band in the region of 1050-1150 cm⁻¹.

-

C-Br Stretch: An absorption band in the fingerprint region.

The IR spectrum of tetrahydropyran shows characteristic C-O and C-H stretches.[14]

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (256/258 g/mol ) with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

-

Fragmentation Pattern: Common fragmentation patterns would include the loss of a water molecule, and cleavage of the tetrahydropyran ring.

The mass spectrum of tetrahydro-4H-pyran-4-ol shows a molecular ion peak and characteristic fragmentation.[15][16]

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The tetrahydropyran ring can act as a bioisostere for other cyclic systems, and the aryl-hydroxyl moiety provides a key pharmacophoric element.

The bromine atom is particularly useful as it allows for the introduction of diverse substituents via transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This enables the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[17][18][19] The goal of SAR is to understand how changes in the molecular structure affect the biological activity of a compound, which is a cornerstone of rational drug design.[17][18][19]

Derivatives of tetrahydropyran have been investigated for a wide range of biological activities, including as intermediates for compounds with antibacterial and anti-tumor properties.[20][21] The versatility of the this compound structure makes it a promising starting point for the development of novel therapeutic agents.

Conclusion

This compound is a synthetically accessible and highly versatile molecular scaffold. Its straightforward synthesis via the Grignard reaction, coupled with the potential for diverse functionalization, makes it an important intermediate for medicinal chemists. The inherent properties of the tetrahydropyran ring system, combined with the strategic placement of the 4-bromophenyl and hydroxyl groups, provide a robust platform for the design and synthesis of novel drug candidates. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, underscoring its significance in the field of drug discovery.

References

- Web Pages. 6. Grignard Reaction. [Link]

- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). 2024. [Link]

- Grignard Reaction. [Link]

- Beyond Benign. Greener Grignard Reaction. [Link]

- ResearchG

- PubChem. Tetrahydro-4H-pyran-4-ol. [Link]

- ResearchGate. (PDF) Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. 2012. [Link]

- The Essential Role of Tetrahydro-4H-pyran-4-one in Modern Organic Synthesis. [Link]

- A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermedi

- Drug Design Org.

- NIST WebBook. Tetrahydro-4H-pyran-4-ol. [Link]

- Mansoura University.

- PubChem. Tetrahydro-4H-pyran-4-one. [Link]

- ResearchGate.

- PubMed. Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. 2003. [Link]

- ResearchGate.

- National Institute of Standards and Technology. Tetrahydropyran. [Link]

- One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable C

- Longdom Publishing.

- PubMed. Silyl enol ether Prins cyclization: diastereoselective formation of substituted tetrahydropyran-4-ones. 2014. [Link]

- ResearchGate. Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2H-Pyran-4-ol, 4-(4-bromophenyl)tetrahydro- | CymitQuimica [cymitquimica.com]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. beyondbenign.org [beyondbenign.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Tetrahydro-4-pyranol 98 2081-44-9 [sigmaaldrich.com]

- 10. Tetrahydro-4-pyranol 98 2081-44-9 [sigmaaldrich.com]

- 11. Tetrahydro-4-pyranol(2081-44-9) 1H NMR spectrum [chemicalbook.com]

- 12. Tetrahydro-4H-pyran-4-one(29943-42-8) 1H NMR spectrum [chemicalbook.com]

- 13. Tetrahydro-4H-pyran-4-one | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Tetrahydropyran [webbook.nist.gov]

- 15. Tetrahydro-4H-pyran-4-ol | C5H10O2 | CID 74956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Tetrahydro-4H-pyran-4-ol [webbook.nist.gov]

- 17. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 18. Structure activity relationship [pharfac.mans.edu.eg]

- 19. longdom.org [longdom.org]

- 20. 4-(Bromomethyl)tetrahydropyran | 125552-89-8 [chemicalbook.com]

- 21. ijprajournal.com [ijprajournal.com]

An In-depth Technical Guide to 4-(4-Bromophenyl)tetrahydropyran-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(4-Bromophenyl)tetrahydropyran-4-ol, a heterocyclic alcohol with significant potential as a building block in medicinal chemistry. We will delve into its chemical identity, synthesis, spectral characterization, and prospective applications, offering a Senior Application Scientist's perspective on its utility in drug discovery and development.

Chemical Identity and Physicochemical Properties

The nomenclature and fundamental properties of the title compound are crucial for its unambiguous identification and handling in a laboratory setting.

IUPAC Name: 4-(4-Bromophenyl)tetrahydro-2H-pyran-4-ol[1]

Synonyms:

-

This compound[1]

-

4-(4-Bromophenyl)oxan-4-ol[1]

-

4-(4-bromo-phenyl)-tetrahydro-pyran-4-ol[1]

-

4-(4-Bromophenyl)-4-Hydroxytetrahydropyran[1]

Chemical Structure:

Sources

Technical Guide to the ¹H NMR Spectrum of 4-(4-Bromophenyl)tetrahydropyran-4-ol

Abstract

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-(4-Bromophenyl)tetrahydropyran-4-ol. Designed for researchers, chemists, and drug development professionals, this document elucidates the theoretical principles governing the spectrum, outlines a robust experimental protocol for data acquisition, and provides a detailed guide to spectral interpretation. By integrating foundational NMR theory with practical, field-proven insights, this guide serves as an essential resource for the structural characterization of this important heterocyclic building block.

Introduction: The Structural Significance of this compound

This compound is a key heterocyclic compound featuring a tetrahydropyran (THP) ring substituted with a hydroxyl group and a bromophenyl moiety at the C4 position. This structure is of significant interest in medicinal chemistry and materials science, where the THP ring serves as a stable, non-aromatic cyclic ether and the bromophenyl group provides a site for further functionalization via cross-coupling reactions.

Accurate structural elucidation is paramount for its use in synthesis and development. ¹H NMR spectroscopy is the primary analytical technique for this purpose, offering unambiguous confirmation of the molecular structure by probing the chemical environment of every proton.[1] This guide explains the causality behind the observed spectral features, providing a self-validating framework for its analysis.

Theoretical Spectral Analysis: Predicting the ¹H NMR Signature

The ¹H NMR spectrum of this compound is a composite of signals from three distinct regions of the molecule: the tetrahydropyran ring, the p-substituted aromatic ring, and the tertiary alcohol. Understanding the expected chemical shift, multiplicity, and integration of each proton set is the first step in accurate interpretation.

The Tetrahydropyran (THP) Ring Protons

The THP ring exists predominantly in a chair conformation to minimize steric strain. This conformational rigidity results in two distinct proton environments: axial and equatorial.

-

Protons at C2/C6 (α to Oxygen): These four protons are the most deshielded within the THP ring due to the inductive effect of the adjacent electronegative oxygen atom. They are expected to appear in the range of δ 3.5-4.0 ppm .[2][3][4] The protons on C2 are chemically equivalent to the protons on C6 due to a plane of symmetry through the C4-O1 axis. However, the two protons on C2 (and C6) are diastereotopic (one axial, one equatorial) and will exhibit geminal coupling to each other and vicinal coupling to the protons on C3 (and C5). This will likely result in a complex multiplet.

-

Protons at C3/C5 (β to Oxygen): These four protons are further from the oxygen and are therefore more shielded, appearing upfield relative to the C2/C6 protons. Their chemical shift is anticipated in the δ 1.6-2.0 ppm range.[2][3][4] Similar to the C2/C6 protons, the C3 and C5 positions are equivalent. The geminal and vicinal couplings to neighboring protons will also result in a complex multiplet.

The 4-Bromophenyl Group Protons

The para-substituted benzene ring gives rise to a characteristic signal pattern. Due to the plane of symmetry, there are only two sets of chemically distinct aromatic protons.

-

Protons Ortho to Bromine (H-c): These two protons are adjacent to the electron-withdrawing bromine atom.

-

Protons Meta to Bromine (H-b): These two protons are adjacent to the tetrahydropyran ring.

These two sets of protons will couple to each other, producing what is often referred to as an AA'BB' system. This typically manifests as two distinct doublets in the aromatic region of the spectrum, expected between δ 7.2-7.6 ppm .[5][6] The protons closer to the electron-withdrawing bromine atom (H-c) are generally expected to be slightly downfield compared to the H-b protons.

The Tertiary Hydroxyl Proton (-OH)

The chemical shift of a hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[7][8] It is often observed as a broad singlet because of rapid chemical exchange with trace amounts of water or acid in the solvent, which averages out and obscures any coupling to neighboring protons.[9][10] In a relatively non-polar solvent like CDCl₃, its signal could appear anywhere from δ 1.5 to 4.0 ppm . A key method for confirming the identity of this peak is through a D₂O exchange experiment, where the addition of a drop of deuterium oxide will cause the -OH signal to disappear from the spectrum.[7]

Data Presentation: Predicted ¹H NMR Spectral Parameters

The following table summarizes the predicted ¹H NMR data for this compound, providing a reference for spectral assignment.

| Proton Label | Molecular Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-a | C2-H₂, C6-H₂ | 3.5 – 4.0 | Multiplet (m) | 4H |

| H-b | C3-H₂, C5-H₂ | 1.6 – 2.0 | Multiplet (m) | 4H |

| H-c | Aromatic (ortho to THP) | ~7.4 – 7.6 | Doublet (d) | 2H |

| H-d | Aromatic (ortho to Br) | ~7.5 – 7.7 | Doublet (d) | 2H |

| H-e | O-H | 1.5 – 4.0 (variable) | Broad Singlet (br s) | 1H |

Visualization of Key Structural and Analytical Relationships

Visual aids are crucial for understanding the relationship between the molecular structure and its corresponding NMR data.

Figure 1: Molecular structure with proton labels (H-a to H-e).

Figure 2: Standard workflow for ¹H NMR structural analysis.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Adherence to a standardized protocol is essential for obtaining reproducible and high-quality NMR data. This protocol is a self-validating system designed for accuracy.

5.1. Materials and Equipment

-

This compound (CAS 165119-46-0)[11]

-

Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

NMR Tube (5 mm, high precision)

-

Volumetric Pipette or Syringe (~0.6 mL)

-

Analytical Balance

-

NMR Spectrometer (≥400 MHz recommended for better resolution)

5.2. Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the solid compound directly into a clean, dry vial.

-

Dissolution: Add ~0.6 mL of CDCl₃ with TMS to the vial. Ensure the solvent contains an internal standard like TMS, which provides the reference signal at δ 0.0 ppm.[12][13]

-

Transfer: Gently swirl or vortex the vial until the solid is completely dissolved. Transfer the solution into the NMR tube.

-

Positioning: Place the NMR tube into a spinner turbine and adjust its depth according to the spectrometer's specifications to ensure it is centered within the detection coil.

5.3. Spectrometer Setup and Data Acquisition

-

Insertion & Locking: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the CDCl₃ to stabilize the magnetic field.

-

Shimming: Perform an automated or manual shimming process. This step is critical as it homogenizes the magnetic field across the sample, resulting in sharp, symmetrical peaks and high resolution.

-

Acquisition Parameters:

-

Experiment: Standard 1D proton (¹H) acquisition.

-

Pulse Angle: 30-45 degrees (to ensure full relaxation between scans).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8 to 16 scans. This is usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

-

Data Processing: After acquisition, the Free Induction Decay (FID) signal is processed. Apply a Fourier transform, followed by phase correction and baseline correction to yield the final, interpretable spectrum.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Always consult the most recent Safety Data Sheet (SDS) before handling any chemical.

-

Hazards: this compound is associated with warnings for being harmful if swallowed, and causing skin and serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[14][15]

-

Storage: Store the compound in a tightly sealed container in a dry, cool place, such as a refrigerator, as recommended.[11]

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable with a foundational understanding of NMR principles. The distinct signals from the tetrahydropyran ring, the classic AA'BB' pattern of the bromophenyl group, and the characteristic hydroxyl proton peak collectively serve as a unique fingerprint for this molecule. By following the detailed experimental protocol and applying the analytical framework presented in this guide, researchers can confidently verify the identity and purity of this compound, ensuring its suitability for downstream applications in drug discovery and chemical synthesis.

References

- Abraham, R. J., et al. "Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers." Modgraph.

- BLDpharm. "165119-46-0|this compound." BLDpharm.

- ResearchGate. "The NMR interpretations of some heterocyclic compounds which are...

- Modgraph. "Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers." Modgraph.

- ChemicalBook. "Tetrahydropyran(142-68-7) 1H NMR spectrum." ChemicalBook.

- ResearchGate. "When a proton nmr is taken in a deuterated chloroform, the signal of phenolic proton does not appear in HNMR. why?

- University of Regensburg. "H NMR Spectroscopy." University of Regensburg.

- Thermo Fisher Scientific.

- University of Puget Sound. "Notes on NMR Solvents." University of Puget Sound.

- Aiello, D., et al. (2022). "Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position.

- OpenOChem Learn. "Interpreting ¹H NMR." OpenOChem Learn.

- SpectraBase. "Ether, bis (p-bromophenyl) - Optional[1H NMR] - Chemical Shifts." SpectraBase.

- Thermo Fisher Scientific. "SAFETY DATA SHEET (Tetrahydro-4H-pyran-4-one)." Thermo Fisher Scientific.

- Sigma-Aldrich. "SAFETY DATA SHEET (Tetrahydro-4H-pyran-4-one)." Sigma-Aldrich.

- Reddit. "I was wondering why the protons (from the OH) didn't show up on my NMR-1H spectra..." r/OrganicChemistry.

- ChemicalBook. "Tetrahydro-4-pyranol(2081-44-9) 1H NMR spectrum." ChemicalBook.

- Oregon State University. "1H NMR Chemical Shift.

- Michigan State University. "Proton NMR Table." MSU Chemistry.

- Sigma-Aldrich. "this compound | 165119-46-0." Sigma-Aldrich.

Sources

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. Tetrahydro-4-pyranol(2081-44-9) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. Proton NMR Table [www2.chemistry.msu.edu]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. 165119-46-0|this compound|BLD Pharm [bldpharm.com]

- 12. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.com [fishersci.com]

Foundational Principles: Deconstructing the Target Molecule

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-(4-Bromophenyl)tetrahydropyran-4-ol

This guide provides a comprehensive technical exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. We will delve into the theoretical underpinnings of chemical shifts, provide field-proven experimental protocols, and demonstrate how advanced NMR techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are leveraged for unambiguous structural elucidation.

The structural analysis of any molecule via ¹³C NMR begins with a thorough understanding of its chemical topology. This compound is comprised of two key structural motifs: a saturated tetrahydropyran (THP) ring and a para-substituted bromophenyl ring.

Due to molecular symmetry, we do not expect to see ten distinct carbon signals.

-

Tetrahydropyran Ring: The plane of symmetry through the C4-O1 bond renders the methylene carbons at C2 and C6 chemically equivalent. Likewise, the carbons at C3 and C5 are equivalent.

-

Bromophenyl Ring: The C1'-C4' axis of symmetry makes the ortho carbons (C2' and C6') equivalent, and the meta carbons (C3' and C5') equivalent.

Therefore, a total of six unique carbon signals are anticipated in the broadband proton-decoupled ¹³C NMR spectrum.

Caption: Structure of this compound with carbon numbering.

Predicting the ¹³C NMR Spectrum: A Rationale-Driven Approach

Predicting the chemical shifts (δ) is not merely an academic exercise; it forms the basis for rational spectral assignment. The electron density around a carbon nucleus, which dictates its resonance frequency, is modulated by hybridization, inductive effects, and other complex phenomena.[1][2]

The Tetrahydropyran Moiety

-

C4 (Quaternary Alcohol Carbon): This sp³-hybridized carbon is bonded to two other carbons and two oxygen atoms (one from the ring, one from the hydroxyl group). The high electronegativity of the adjacent oxygen atoms strongly deshields this carbon, shifting its resonance significantly downfield into the 70-80 ppm range. As a quaternary carbon, it will be absent in all DEPT spectra.[1][2]

-

C2/C6 (Methylene Carbons α to Ring Oxygen): These equivalent sp³ carbons are directly attached to the electron-withdrawing ring oxygen. This inductive effect results in a downfield shift characteristic of ethers, typically in the 60-70 ppm range.[2] In a DEPT-135 spectrum, these CH₂ groups will appear as negative signals.[1][3]

-

C3/C5 (Methylene Carbons β to Ring Oxygen): These equivalent sp³ carbons are further from the ring oxygen, experiencing a much weaker inductive effect. Consequently, they will resonate in the typical upfield alkane region, expected around 35-45 ppm . These will also present as negative signals in a DEPT-135 spectrum.[1][3]

The 4-Bromophenyl Moiety

Aromatic carbon shifts generally appear in the 110-160 ppm region.[4][5] The specific positions are influenced by the substituents.

-

C1' (Quaternary Phenyl Carbon): This is the ipso-carbon attached to the THP ring. Its chemical shift, anticipated around 145-150 ppm , is influenced primarily by its connection to the rest of the aromatic system and the aliphatic substituent. This quaternary carbon will be absent in DEPT spectra.[1][3]

-

C4' (Quaternary Phenyl Carbon, C-Br): The carbon directly bonded to bromine presents a unique case. While bromine is electronegative, its large, polarizable electron cloud exerts a significant shielding influence known as the "heavy atom effect."[6][7] This effect often shifts the ipso-carbon upfield relative to what would be predicted based on electronegativity alone.[6][7] Therefore, this signal is expected to appear further upfield than other substituted aromatic carbons, likely in the 120-125 ppm range. This signal will also be absent in DEPT spectra.

-

C2'/C6' (Ortho CH Carbons): These equivalent sp² carbons are ortho to the bulky THP substituent. Their environment places them in the typical aromatic region, estimated to be around 127-130 ppm . In a DEPT-90 and DEPT-135 spectrum, these CH carbons will produce positive signals.[1][3]

-

C3'/C5' (Meta CH Carbons): These equivalent sp² carbons are meta to the THP group and ortho to the bromine atom. The combined electronic effects place their resonance in the 130-133 ppm range. These CH carbons will also yield positive signals in DEPT-90 and DEPT-135 experiments.[1][3]

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible ¹³C NMR data requires meticulous attention to detail in both sample preparation and instrument setup. The low natural abundance (~1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus make it inherently less sensitive than ¹H NMR, necessitating specific considerations.[8]

Caption: Experimental workflow from sample preparation to final data analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Solute Mass: Weigh approximately 50 mg of this compound. A higher concentration is required for ¹³C NMR compared to ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.[9][10]

-

Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃). The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability during the long acquisition times.[8]

-

Filtration: It is critical to filter the solution directly into a clean, high-quality NMR tube using a pipette with a small plug of glass wool.[8] Suspended solid particles severely degrade magnetic field homogeneity, leading to broad, poorly resolved peaks.[8]

-

-

Spectrometer Setup and Calibration:

-

Insert the sample into the spectrometer.

-

Tune and match the probe for the ¹³C frequency to ensure efficient power transfer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp resonance lines.

-

-

Data Acquisition:

-

Broadband Proton-Decoupled ¹³C Spectrum: Acquire a standard 1D ¹³C spectrum with broadband proton decoupling. This technique irradiates all proton frequencies, collapsing all ¹³C-¹H couplings and resulting in a spectrum where each unique carbon appears as a singlet.[11][12] This simplifies the spectrum and provides a clear count of the number of distinct carbon environments.[11]

-

DEPT Experiments: Perform two subsequent experiments: DEPT-90 and DEPT-135. These are invaluable for determining the number of hydrogens attached to each carbon.[13][14]

-

The DEPT-90 spectrum will show signals only for methine (CH) carbons.[1][3][15]

-

The DEPT-135 spectrum will show positive signals for methine (CH) and methyl (CH₃) carbons, and negative signals (pointing down) for methylene (CH₂) carbons.[1][3][15]

-

Quaternary (C) carbons are invisible in both DEPT-90 and DEPT-135 spectra.[1]

-

-

Data Interpretation and Structural Verification

The final step is to synthesize all the acquired data to assign each peak to a specific carbon in the molecule. This is a logical process of elimination, guided by the predicted chemical shifts and the empirical data from the DEPT experiments.

Caption: Logic diagram for carbon type determination using DEPT NMR spectra.

Summary of Expected Spectral Data

The table below consolidates the predicted chemical shifts and the expected outcomes from the DEPT experiments for this compound.

| Carbon Atom(s) | Predicted δ (ppm) | Carbon Type | DEPT-90 Signal | DEPT-135 Signal | Rationale |

| C4 | 70 - 80 | C (Quaternary) | Absent | Absent | Deshielded by two oxygen atoms. |

| C2, C6 | 60 - 70 | CH₂ (Methylene) | Absent | Negative | Deshielded by adjacent ring oxygen. |

| C3, C5 | 35 - 45 | CH₂ (Methylene) | Absent | Negative | Aliphatic, weak inductive effect. |

| C1' | 145 - 150 | C (Quaternary) | Absent | Absent | Aromatic, attached to THP ring. |

| C4' | 120 - 125 | C (Quaternary) | Absent | Absent | Shielded by "heavy atom effect" of Br.[6][7] |

| C2', C6' | 127 - 130 | CH (Methine) | Positive | Positive | Aromatic, ortho to THP substituent. |

| C3', C5' | 130 - 133 | CH (Methine) | Positive | Positive | Aromatic, meta to THP substituent. |

By comparing the acquired spectra against this validated framework, a researcher can confidently and unambiguously confirm the structure of this compound, demonstrating the power of ¹³C NMR as a primary tool in chemical analysis.

References

- 13.12: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. [Link]

- DEPT: A tool for 13C peak assignments - Nanalysis. [Link]

- DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes - Fiveable. [Link]

- 13.11: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. [Link]

- Sample Preparation | Faculty of Mathem

- 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax. [Link]

- NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry. [Link]

- NMR Sample Prepar

- NMR sample prepar

- How to Prepare Samples for NMR - ResearchG

- Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone - Chemistry Stack Exchange. [Link]

- 13C NMR of bromobenzene ipso carbon shielding - Chemistry Stack Exchange. [Link]

- 13-C NMR Protocol for beginners AV-400. [Link]

- A User Guide to Modern NMR Experiments. [Link]

- Video: NMR Spectroscopy of Benzene Deriv

- 13C NMR Chemical Shifts - Oregon St

- 13C NMR spectroscopy • Chemical shift. [Link]

- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. sites.uclouvain.be [sites.uclouvain.be]

- 11. sc.edu [sc.edu]

- 12. bhu.ac.in [bhu.ac.in]

- 13. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

Mass Spectrometry of 4-(4-Bromophenyl)tetrahydropyran-4-ol

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Introduction

4-(4-Bromophenyl)tetrahydropyran-4-ol is a heterocyclic compound featuring a tetrahydropyran ring, a tertiary alcohol, and a brominated aromatic moiety. Its structural complexity makes it a valuable building block in medicinal chemistry and organic synthesis.[1][2] Accurate structural confirmation is paramount in drug development, and mass spectrometry (MS) stands as a definitive analytical technique for this purpose. This guide provides an in-depth analysis of the expected mass spectrometric behavior of this compound, focusing on electron ionization (EI) techniques. We will dissect the molecule's structural features to predict its fragmentation pathways, offering researchers a robust framework for identifying this and structurally similar compounds.

Core Structural Features & Physicochemical Properties

The fragmentation pattern of a molecule in mass spectrometry is a direct consequence of its chemical structure. The stability of the resulting fragment ions dictates the observed spectrum. For this compound, four key features will govern its fragmentation: the bromine atom, the tertiary alcohol, the tetrahydropyran ring, and the phenyl group.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrO₂ | [3] |

| Molecular Weight | 257.12 g/mol | [3][4] |

| Monoisotopic Mass | 256.01 g/mol (for ⁷⁹Br) | [4] |

| Structure | Tetrahydropyran ring with a 4-bromophenyl group and a hydroxyl group at the C4 position. | [3] |

Key Structural Influences on Fragmentation:

-

Bromine Isotope Pattern: Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively).[5][6] Consequently, any fragment containing a bromine atom will manifest as a pair of peaks of almost equal intensity, separated by two mass units (m/z and m/z+2).[5][7] This "M/M+2" pattern is a definitive signature for the presence of a single bromine atom.

-

Tertiary Alcohol: Tertiary alcohols are notoriously prone to dehydration, leading to the loss of a water molecule (18 Da).[8][9] The molecular ion peak for tertiary alcohols is often weak or entirely absent in EI-MS due to the rapid loss of water or alkyl groups.[8]

-

Tetrahydropyran Ring: As a cyclic ether, the tetrahydropyran ring can undergo characteristic ring-opening and cleavage reactions, often initiated by the charge localization on the ether oxygen.[10][11]

-

Aromatic System: The phenyl ring provides stability. Aromatic compounds typically show a more prominent molecular ion peak compared to their aliphatic counterparts.[8] Fragmentation often involves cleavage of the bonds attached to the ring, preserving the stable aromatic cation.

Recommended Experimental Protocol: GC-MS Analysis

For a compound with the volatility of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. It provides separation from potential impurities and starting materials before the analyte is introduced into the ion source, ensuring a clean mass spectrum.

Experimental Workflow Diagram

Caption: GC-MS workflow for the analysis of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the solid this compound sample.[3]

-

Dissolve the sample in 1 mL of a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.

-

Vortex the solution to ensure complete dissolution.

-

-

Instrumentation: GC Conditions (Suggested)

-

GC System: A standard Gas Chromatograph equipped with a split/splitless injector.

-

Column: Phenyl-methylpolysiloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

-

Instrumentation: MS Conditions (Suggested)

-

MS System: A quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This standard energy level provides reproducible fragmentation patterns and allows for library matching.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.

-

Analysis and Interpretation of the Mass Spectrum

The EI mass spectrum of this compound is predicted to be a composite of fragmentation events driven by its distinct functional groups. The following pathways are anticipated to be the most significant.

3.1 The Molecular Ion (M•+)

The first crucial observation is the molecular ion peak. Due to the presence of bromine, a characteristic doublet will appear at m/z 256 (corresponding to the ⁷⁹Br isotope) and m/z 258 (⁸¹Br isotope).[4] While tertiary alcohols often have a weak M•+ peak, the stability conferred by the aromatic ring may make this doublet observable, albeit at low intensity.

3.2 Major Fragmentation Pathways

The initial molecular ion is a radical cation that rapidly undergoes fragmentation to produce more stable ions.

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

-

Pathway A: Dehydration (Loss of H₂O) This is a classic fragmentation for alcohols.[9] The molecular ion loses a neutral water molecule (18 Da), resulting in a prominent ion doublet at m/z 238/240 . This fragment, [C₁₁H₁₁BrO]⁺˙, is a radical cation of the resulting unsaturated species.

-

Pathway B: α-Cleavage and Ring Scission Alpha-cleavage involves the breaking of a bond adjacent to the carbon bearing the functional group.[9]

-

Formation of the Bromobenzoyl Cation: The most significant fragmentation is likely the cleavage of the C-C bond between the quaternary carbon and the tetrahydropyran ring carbons, coupled with subsequent rearrangement. This pathway leads to the formation of the highly stable bromobenzoyl cation, [C₇H₄BrO]⁺. This will produce a very strong signal at m/z 183/185 .[12] This is often the base peak in the spectra of similar aromatic ketones and alcohols.

-

Formation of [C₄H₉O]⁺: Cleavage of the bond between the quaternary carbon and the bromophenyl group would result in an ion at m/z 73 .

-

-

Pathway C: Secondary Fragmentation Primary fragment ions can undergo further fragmentation. The bromobenzoyl cation (m/z 183/185) can lose a neutral carbon monoxide molecule (CO, 28 Da) to form the bromophenyl cation, [C₆H₄Br]⁺.[12] This will generate another characteristic isotopic doublet at m/z 155/157 .

Summary of Predicted Mass Spectrum Data

The table below summarizes the key ions expected in the EI mass spectrum of this compound. The relative abundance is a prediction based on established fragmentation principles.

| m/z (⁷⁹Br/⁸¹Br) | Ion Formula | Fragment Identity / Origin | Predicted Relative Abundance |

| 256 / 258 | [C₁₁H₁₃BrO₂]⁺˙ | Molecular Ion (M•+) | Low to Absent |

| 238 / 240 | [C₁₁H₁₁BrO]⁺˙ | Loss of H₂O from M•+ (Dehydration) | Moderate |

| 183 / 185 | [C₇H₄BrO]⁺ | Bromobenzoyl cation (α-cleavage) | High (likely Base Peak) |

| 155 / 157 | [C₆H₄Br]⁺ | Bromophenyl cation (Loss of CO from 183/185) | Moderate to High |

| 73 | [C₄H₉O]⁺ | Tetrahydropyran-derived fragment | Low to Moderate |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Alkyl or oxygenated fragment from ring cleavage | Moderate |

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information through predictable and logical fragmentation pathways. The definitive isotopic signature of bromine (M/M+2 peaks) will be present in all bromine-containing fragments, simplifying spectral interpretation. The fragmentation is dominated by the formation of the stable bromobenzoyl cation (m/z 183/185), which is expected to be the base peak. The observation of this ion, along with the bromophenyl cation (m/z 155/157) and the product of dehydration (m/z 238/240), provides a self-validating system for confirming the molecular structure. This guide equips researchers with the foundational knowledge to confidently identify and characterize this compound, ensuring analytical integrity in their drug discovery and development endeavors.

References

- Boole, R., & Platt, P. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of bromomethane.

- ResearchGate. (n.d.). Mass spectrum of 2H-Pyran,tetrahydro-2-(12pentadecynyloxy)-.

- Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry. YouTube.

- Rotavera, B., et al. (2020). Fragmentation Mechanisms from Electron-Impact Ionization of Complex Cyclic Ethers Formed in Combustion. The Rotavera Group.

- NIST. (n.d.). Tetrahydropyran. NIST WebBook.

- SOU. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- NIST. (n.d.). Tetrahydropyran. NIST WebBook.

- PubChem. (n.d.). 3-(4-bromophenyl)tetrahydro-2H-pyran-3-ol.

- PubChem. (n.d.). 2-Hydroxytetrahydropyran.

- mzCloud. (2015). Tetrahydropyran-2-methanol.

- Whitman College. (n.d.). GCMS Section 6.10 - Alcohols.

- PubChem. (n.d.). Tetrahydro-4H-pyran-4-ol.

- All 'bout Chemistry. (2022, March 12). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. YouTube.

- Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.

- Dagaut, P., & Karsenty, F. (2007). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Journal of the American Society for Mass Spectrometry, 18(8), 1462–1469.

- PubChem. (n.d.). Tetrahydro-4H-pyran-4-one.

- ResearchGate. (n.d.). The mass spectrum analysis and structure of 4H-pyran-4-one, 2, 3-dihydro-3, 5-dihydroxy-6- methyl.

- NIST. (n.d.). Tetrahydro-4H-pyran-4-ol. NIST WebBook.

Sources

- 1. 165119-46-0|this compound|BLD Pharm [bldpharm.com]

- 2. 4-(Bromomethyl)tetrahydropyran | 125552-89-8 [chemicalbook.com]

- 3. 2H-Pyran-4-ol, 4-(4-bromophenyl)tetrahydro- | CymitQuimica [cymitquimica.com]

- 4. 3-(4-bromophenyl)tetrahydro-2H-pyran-3-ol | C11H13BrO2 | CID 105512020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. whitman.edu [whitman.edu]

- 7. savemyexams.com [savemyexams.com]

- 8. GCMS Section 6.10 [people.whitman.edu]

- 9. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 10. IJMS (EI-MS, Cyclic Ethers)-2020 – The Rotavera Group [rotavera.uga.edu]

- 11. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

FT-IR spectrum of 4-(4-Bromophenyl)tetrahydropyran-4-ol

An In-depth Technical Guide to the FT-IR Spectrum of 4-(4-Bromophenyl)tetrahydropyran-4-ol

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound (CAS 165119-46-0)[1]. As a molecule incorporating a tertiary alcohol, a tetrahydropyran ring, and a para-substituted aromatic moiety, its infrared spectrum presents a rich landscape of vibrational modes. This document serves as an expert-level resource for interpreting this spectrum, detailing the theoretical basis for peak assignments, providing a validated experimental protocol for data acquisition, and offering insights into how FT-IR spectroscopy can be leveraged for structural confirmation and quality control in a drug development context.

Introduction: The Structural and Spectroscopic Significance

This compound is a heterocyclic compound whose structural complexity makes it an excellent subject for spectroscopic elucidation. The molecule's architecture is built upon three key functional regions, each contributing distinct and identifiable signatures to its infrared spectrum.

-

The Tertiary Alcohol (-OH): The hydroxyl group is central to the molecule's potential reactivity and intermolecular interactions. Its vibrational characteristics are highly sensitive to hydrogen bonding.

-

The Tetrahydropyran Ring: This saturated ether linkage (C-O-C) and its associated aliphatic methylene (CH₂) groups form the core heterocyclic structure, contributing key stretching and bending modes.

-

The 4-Bromophenyl Group: This para-disubstituted aromatic ring provides multiple diagnostic peaks, including aromatic C-H and C=C stretching, as well as highly characteristic out-of-plane bending vibrations that confirm the 1,4-substitution pattern.

Understanding the FT-IR spectrum is paramount for confirming the molecular identity, assessing purity, and detecting potential side-products or degradation. This guide deconstructs the spectrum, correlating specific vibrational modes with their structural origins.

Caption: Molecular structure with key functional groups highlighted.

Theoretical FT-IR Spectral Analysis

The principle of FT-IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites vibrations of its covalent bonds. The frequency of absorption is specific to the bond type, the masses of the connected atoms, and the overall molecular environment. For this compound, we can predict the key absorption bands by dissecting its structure.

The Hydroxyl (O-H) and Tertiary C-O Vibrations

-

O-H Stretch: Due to intermolecular hydrogen bonding in the solid or liquid state, the hydroxyl group gives rise to one of the most recognizable bands in the spectrum. Expect a strong and characteristically broad absorption band in the 3500-3200 cm⁻¹ region.[2][3][4] The breadth of this peak is a direct result of the varying strengths of hydrogen bonds within the sample matrix, creating a continuum of vibrational frequencies.[3][5]

-

C-O Stretch: The stretching vibration of the C-O single bond in alcohols is a powerful diagnostic tool. For tertiary alcohols, this band is typically found between 1210-1100 cm⁻¹ .[2][6] Its position is shifted to a higher wavenumber compared to primary (1075-1000 cm⁻¹) and secondary (1150-1075 cm⁻¹) alcohols, providing a clear method for structural confirmation.[3][6]

The Tetrahydropyran Ring Vibrations

-

Aliphatic C-H Stretches: The four methylene (CH₂) groups in the saturated ring will produce strong stretching vibrations. These are reliably found in the region just below 3000 cm⁻¹, typically between 3000-2850 cm⁻¹ .[5][7]

-

C-O-C Ether Stretch: The tetrahydropyran ring contains an ether linkage. The asymmetric C-O-C stretching vibration is expected to produce a strong, distinct band in the fingerprint region, generally between 1300-1000 cm⁻¹ .[7][8] This band may overlap with the C-O stretch of the tertiary alcohol, but it is often distinguishable. The NIST gas-phase spectrum for the parent tetrahydropyran shows a very strong band around 1100 cm⁻¹, which is consistent with this assignment.[9]

-

CH₂ Bending Vibrations: The scissoring (bending) vibration of the CH₂ groups will appear as a medium-intensity band around 1470-1450 cm⁻¹ .[8]

The 4-Bromophenyl Group Vibrations

-

Aromatic C-H Stretches: The C-H bonds on the benzene ring vibrate at a higher frequency than their aliphatic counterparts. Look for weak to medium sharp bands in the region just above 3000 cm⁻¹, typically 3100-3000 cm⁻¹ .[10][11]

-

Aromatic C=C Stretches: The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to a characteristic set of two to four bands of variable intensity in the 1600-1475 cm⁻¹ region.[7][12]

-

Para-Substitution Pattern Bands: This is a critical diagnostic region. The substitution pattern on a benzene ring produces highly reliable absorptions in the fingerprint region.

-

C-H Out-of-Plane (oop) Bending: For para-disubstituted benzenes, a strong, sharp absorption band is expected in the 860-790 cm⁻¹ range.[13][14][15] This band arises from the synchronous out-of-plane bending of the two adjacent C-H bonds on the ring.

-

Overtone/Combination Bands: A pattern of weak overtone and combination bands typically appears between 2000-1667 cm⁻¹ .[15][16] The specific shape of this pattern is highly characteristic of the substitution pattern and can be used as a secondary confirmation.

-

-

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear at low wavenumbers, typically in the 850-550 cm⁻¹ region.[8] This peak is often of medium to strong intensity but can be obscured by other absorptions in the crowded fingerprint region.

Summary of Expected Absorptions

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity & Profile | Reference(s) |

| Tertiary Alcohol | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad | [2][3][4] |

| C-O Stretch | 1210 - 1100 | Strong to Medium | [2][6] | |